Structural Analysis of 2-Bromo-3-methyl-2-butenoic Acid: A Technical Guide
Structural Analysis of 2-Bromo-3-methyl-2-butenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 2-Bromo-3-methyl-2-butenoic acid, an unsaturated halogenated carboxylic acid. The document consolidates available crystallographic data, proposes a viable synthetic pathway, and presents predicted spectroscopic data to facilitate its identification and use in research and development. This guide is intended for professionals in the fields of organic chemistry, medicinal chemistry, and drug development.
Introduction
2-Bromo-3-methyl-2-butenoic acid, also known as 2-Bromosenecioic Acid, is a derivative of 3-methyl-2-butenoic acid (senecioic acid). The introduction of a bromine atom at the C2 position of the butenoic acid backbone introduces significant changes in the molecule's reactivity and potential biological activity, making it a compound of interest for further investigation. A thorough understanding of its three-dimensional structure and spectroscopic properties is fundamental for its application in synthetic chemistry and drug design.
Molecular Structure and Properties
The fundamental properties of 2-Bromo-3-methyl-2-butenoic acid are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₇BrO₂ |
| Molecular Weight | 179.01 g/mol |
| IUPAC Name | 2-Bromo-3-methyl-2-butenoic acid |
| Common Name | 2-Bromosenecioic Acid |
| CAS Number | Not readily available |
Crystallographic Analysis
A key insight into the solid-state structure of 2-Bromo-3-methyl-2-butenoic acid comes from X-ray crystallography. A study has shown that the compound crystallizes in the P1 space group. In the solid state, molecules of 2-Bromo-3-methyl-2-butenoic acid form centrosymmetric hydrogen-bonded dimers, a common feature for carboxylic acids. The O···O distance in these dimers is 2.625(4) Å. The core structure of the molecule is nearly planar, with the bromine and carbon atoms of the butenoic acid chain lying almost in the same plane. This plane forms a dihedral angle of approximately 30.0(1)° with the plane of the carboxyl group.
Proposed Synthesis
A potential synthetic workflow is outlined below.
Caption: Proposed workflow for the synthesis of 2-Bromo-3-methyl-2-butenoic acid.
General Experimental Protocol
Caution: This is a proposed protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-2-butenoic acid in a suitable solvent such as carbon tetrachloride (CCl₄).
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Reagent Addition: Add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.
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Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
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Work-up: After completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield 2-Bromo-3-methyl-2-butenoic acid.
Spectroscopic Analysis
Detailed, experimentally obtained spectroscopic data for 2-Bromo-3-methyl-2-butenoic acid is not widely published. The following tables present predicted data based on the known structure and comparison with similar compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the two methyl groups and the carboxylic acid proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.0 - 2.2 | Singlet | 3H | C3-CH₃ |
| ~2.2 - 2.4 | Singlet | 3H | C3-CH₃ |
| ~10 - 12 | Broad Singlet | 1H | COOH |
Note: The chemical shifts of the two methyl groups are expected to be slightly different due to their geometric relationship with the carboxylic acid group (E/Z isomerism is possible).
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~20 - 25 | C3-C H₃ |
| ~25 - 30 | C3-C H₃ |
| ~120 - 125 | =C (Br)- |
| ~140 - 145 | -C (CH₃)₂ |
| ~165 - 170 | C OOH |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid group, as well as the C=C double bond.
| Frequency (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1640 | Medium | C=C stretch |
| ~1200-1300 | Strong | C-O stretch |
Mass Spectrometry (MS) (Predicted)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately 1:1 ratio) is expected.
| m/z | Interpretation |
| 178/180 | [M]⁺, Molecular ion |
| 99 | [M - Br]⁺ |
| 43 | [(CH₃)₂CH]⁺ |
Logical Relationships in Structural Elucidation
The structural confirmation of 2-Bromo-3-methyl-2-butenoic acid follows a logical progression from basic molecular formula to detailed 3D arrangement.
Caption: Logical workflow for the structural elucidation of 2-Bromo-3-methyl-2-butenoic acid.
Conclusion
This technical guide provides a summary of the known structural information for 2-Bromo-3-methyl-2-butenoic acid and offers predicted spectroscopic data to aid in its characterization. The proposed synthetic route, based on established chemical transformations, provides a starting point for its preparation in a laboratory setting. Further experimental work is necessary to confirm the predicted spectroscopic data and optimize the synthetic protocol. This foundational information is critical for researchers and scientists interested in exploring the potential applications of this and related halogenated unsaturated carboxylic acids in drug development and other areas of chemical research.
